Hexahydropyridine hydrochloride

Catalog No.
S1941685
CAS No.
6091-44-7
M.F
C5H12ClN
M. Wt
121.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydropyridine hydrochloride

CAS Number

6091-44-7

Product Name

Hexahydropyridine hydrochloride

IUPAC Name

piperidin-1-ium chloride

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

InChI

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H

InChI Key

VEIWYFRREFUNRC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CCNCC1.Cl

The exact mass of the compound Piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27162. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexahydropyridine hydrochloride (CAS 6091-44-7), commonly known as piperidine hydrochloride, is the stable, crystalline salt form of the cyclic secondary amine piperidine. In industrial and pharmaceutical procurement, it is primarily sourced as a non-volatile, highly water-soluble (>1500 g/L) building block and controlled organocatalyst . Unlike its free base counterpart, which is a hazardous and flammable liquid, the hydrochloride salt offers a melting point of 245–249 °C and yields a near-neutral pH (6–8) in concentrated aqueous solutions . These baseline properties make it a critical raw material for the reproducible synthesis of active pharmaceutical ingredients (APIs), agricultural chemicals, and specialty polymers where precise stoichiometric control and safe bulk handling are paramount.

Substituting hexahydropyridine hydrochloride with piperidine free base introduces severe process liabilities, primarily due to the free base's high volatility, flammability (flash point ~16 °C), and strong alkalinity (pKa ~11.2) . In bulk manufacturing, using the free liquid complicates precise stoichiometric weighing due to evaporative losses and requires specialized explosion-proof handling. Furthermore, in sensitive catalytic processes like Knoevenagel condensations or Mannich reactions, the unbuffered free base can trigger runaway polymerization or base-catalyzed degradation of sensitive intermediates . Substituting with other cyclic amine salts, such as pyrrolidine hydrochloride, alters the steric profile and ring strain, which fundamentally shifts the regioselectivity and reaction kinetics in complex API synthesis, leading to unpredictable yield drops and impurity profiles.

Elimination of Volatility and Flammability Hazards in Bulk Handling

The transition from piperidine free base to hexahydropyridine hydrochloride fundamentally alters the material's handling profile. Piperidine free base is a volatile liquid with a boiling point of 106 °C and a flash point of approximately 16 °C, posing significant flammability risks and evaporative losses during weighing. In contrast, hexahydropyridine hydrochloride is a stable crystalline solid with a melting point of 245–249 °C and negligible vapor pressure at standard ambient conditions . This phase transition eliminates the need for specialized flammable-liquid storage protocols and ensures exact stoichiometric precision during reactor charging.

Evidence DimensionPhysical state and thermal volatility limits
Target Compound DataSolid, Melting Point 245–249 °C, non-flammable under standard conditions
Comparator Or BaselinePiperidine free base (Liquid, Boiling Point 106 °C, Flash Point ~16 °C)
Quantified DifferenceComplete elimination of room-temperature volatility and flammability risks
ConditionsStandard industrial storage and batch weighing operations

Procurement and safety teams prioritize the solid hydrochloride salt to reduce hazardous material compliance costs and prevent evaporative dosing errors in large-scale syntheses.

pH Moderation and Aqueous Formulation Compatibility

In aqueous and biphasic reaction systems, the basicity of the amine reagent dictates the survival of sensitive functional groups. Hexahydropyridine hydrochloride exhibits exceptional aqueous solubility (>1500 g/L) while maintaining a buffered, near-neutral pH of 6–8 in highly concentrated solutions (e.g., 111 g/L at 20 °C) . Conversely, piperidine free base acts as a strong base (pKa ~11.2), generating highly alkaline conditions that can hydrolyze esters or induce unwanted aldol condensations. By utilizing the pre-formed hydrochloride salt, chemists can achieve high amine concentrations in water without the destructive alkalinity of the free base.

Evidence DimensionAqueous solution pH at high concentration
Target Compound DatapH 6–8 (at 111 g/L in water, 20 °C)
Comparator Or BaselinePiperidine free base (highly alkaline, pKa ~11.2)
Quantified DifferenceShift from strongly basic to near-neutral aqueous conditions
ConditionsConcentrated aqueous solutions used in biphasic synthesis or extraction

Selecting the hydrochloride salt protects base-sensitive substrates from degradation, eliminating the need for complex in situ neutralization steps during process scale-up.

Catalytic Moderation in Knoevenagel Condensations and Polymer Synthesis

Hexahydropyridine hydrochloride is widely utilized as a controlled catalyst in Knoevenagel condensations, such as the synthesis of cyanoacrylates or donepezil precursors. When highly reactive monomers like n-butyl cyanoacetate are reacted with paraformaldehyde, the use of piperidine free base can initiate rapid, uncontrolled polymerization due to its strong nucleophilicity. The hydrochloride salt moderates this reactivity, acting as a bifunctional weak acid/base catalyst that drives the condensation reaction to high yields while suppressing catastrophic reactor fouling from premature polymer chain growth [1].

Evidence DimensionCatalytic control and side-reaction suppression
Target Compound DataPromotes controlled condensation without premature polymerization
Comparator Or BaselinePiperidine free base (triggers rapid, uncontrolled polymerization of reactive monomers)
Quantified DifferenceEnables high-yield isolation of prepolymers or intermediates by neutralizing excessive nucleophilicity
ConditionsKnoevenagel condensation of highly reactive active methylene compounds

For industrial polymer and API manufacturers, the moderated reactivity of the HCl salt is essential to maintain batch predictability and prevent costly reactor blockages.

Streamlined Downstream Processing for API Hydrochloride Salts

In the synthesis of piperidine-containing active pharmaceutical ingredients (APIs) such as paroxetine or biperiden, the final drug substance is frequently formulated as a hydrochloride salt to ensure bioavailability and shelf stability. Utilizing hexahydropyridine hydrochloride directly in the synthetic sequence can facilitate the direct precipitation of the target API as a hydrochloride salt [1]. This pathway bypasses the need to isolate a free base intermediate followed by a hazardous secondary salting step using corrosive hydrogen chloride gas or concentrated aqueous hydrochloric acid, thereby streamlining the overall manufacturing workflow.

Evidence DimensionNumber of downstream unit operations
Target Compound DataEnables direct isolation of hydrochloride APIs in specific pathways
Comparator Or BaselinePiperidine free base (requires post-synthetic HCl gas treatment)
Quantified DifferenceElimination of the secondary hazardous salting unit operation
ConditionsLate-stage N-alkylation or coupling in pharmaceutical manufacturing

Reducing unit operations and eliminating the handling of corrosive HCl gas significantly lowers manufacturing costs and improves batch-to-batch reproducibility for pharmaceutical buyers.

Bulk Synthesis of Piperidine-Containing APIs

Directly following its advantages in handling and downstream processing, hexahydropyridine hydrochloride is the preferred precursor for synthesizing blockbuster pharmaceuticals, including paroxetine, donepezil analogs, and biperiden [1]. Its stable solid form ensures precise stoichiometric dosing, while its pre-formed salt nature can streamline the final isolation of the drug substance as a pharmaceutically acceptable hydrochloride salt.

Controlled Organocatalysis in Cyanoacrylate Manufacturing

Leveraging its moderated nucleophilicity, this compound is utilized as a critical catalyst in the Knoevenagel condensation of cyanoacetates and formaldehyde [2]. It prevents the runaway polymerization typically triggered by free amines, allowing manufacturers to safely isolate the prepolymer intermediates required for high-performance industrial adhesives.

Aqueous Biphasic Mannich Reactions

Due to its extreme water solubility (>1500 g/L) and near-neutral pH profile, hexahydropyridine hydrochloride is ideal for aqueous or biphasic Mannich reactions . It provides the necessary secondary amine building block without creating the highly alkaline conditions that would otherwise degrade base-sensitive aldehydes or ketones in the reaction mixture.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.0658271 Da

Monoisotopic Mass

121.0658271 Da

Heavy Atom Count

7

UNII

5MY66P6N3M

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6091-44-7

Wikipedia

Piperidine hydrochloride

General Manufacturing Information

Piperidine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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